Mapenterol hydrochloride Mapenterol hydrochloride Mapenterol hydrochloride is a member of (trifluoromethyl)benzenes.
Brand Name: Vulcanchem
CAS No.: 54238-51-6
VCID: VC21351278
InChI: InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
SMILES: CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Molecular Formula: C14H21Cl2F3N2O
Molecular Weight: 361.2 g/mol

Mapenterol hydrochloride

CAS No.: 54238-51-6

Cat. No.: VC21351278

Molecular Formula: C14H21Cl2F3N2O

Molecular Weight: 361.2 g/mol

* For research use only. Not for human or veterinary use.

Mapenterol hydrochloride - 54238-51-6

CAS No. 54238-51-6
Molecular Formula C14H21Cl2F3N2O
Molecular Weight 361.2 g/mol
IUPAC Name 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride
Standard InChI InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
Standard InChI Key LWJSGOMCMMDPEN-UHFFFAOYSA-N
SMILES CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Canonical SMILES CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl

Chemical Properties and Identification

Structural Information and Basic Properties

Mapenterol hydrochloride is a phenethanolamine compound with the molecular formula C14H20ClF3N2O·HCl and a molecular weight of 361.23 g/mol . Its Chemical Abstracts Service (CAS) registry number is 54238-51-6, which serves as its unique identifier in chemical databases . The canonical SMILES notation for this compound is FC(F)(C1=CC(C(CNC(C)(CC)C)O)=CC(Cl)=C1N)F.Cl, representing its chemical structure in text format .

Physical Properties and Specifications

The compound is typically available with high purity specifications, with commercial sources offering purities of ≥99% . It features a chlorinated aromatic ring with trifluoromethyl and amino substituents, along with a hydroxyl group and a tertiary amine side chain, giving it its characteristic pharmacological properties as a β2-adrenergic receptor agonist.

PropertyValue
CAS Number54238-51-6
Molecular Weight361.23 g/mol
Molecular FormulaC14H20ClF3N2O·HCl
Purity≥99% (typical specification)
AppearanceSolid (powder)
Storage ConditionDurationRequirements
Solid form at -20°CLong-termSealed container
Solid form at 4°CMedium-termSealed, away from moisture
In solvent at -80°CUp to 6 monthsSealed storage
In solvent at -20°CUp to 1 monthSealed, away from moisture

Pharmacological Properties and Mechanism of Action

Receptor Targeting and Classification

Mapenterol hydrochloride functions primarily as a selective β2-adrenergic receptor agonist . It belongs to the broader class of β-adrenergic receptor agonists, which interact with G-protein coupled receptors (GPCRs) in the adrenergic system . Its selectivity for the β2 subtype of adrenergic receptors gives it specific physiological effects distinct from non-selective beta agonists.

Molecular Mechanism of Action

The compound exerts its pharmacological effects through a well-characterized signaling cascade:

  • Mapenterol hydrochloride binds to and activates β2-adrenergic receptors located on the smooth muscle cells of the airways

  • This activation stimulates adenylate cyclase, an intracellular enzyme

  • Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP)

  • Elevated intracellular cAMP levels trigger a series of downstream signaling events

  • These events ultimately result in smooth muscle relaxation and airway dilation (bronchodilation)

This mechanism places mapenterol in the same functional category as other bronchodilators that operate through the β2-adrenergic pathway, including salbutamol, clenbuterol, and similar compounds.

Research Applications

Analytical Standard Usage

Regulatory Concerns and Illicit Usage

Growth Promotion in Livestock

Like several other β2-adrenergic agonists, mapenterol has been identified as a potential illicit feed additive used to promote growth in livestock . β2-agonists can increase muscle mass and decrease fat deposition in animals, making them attractive for illegal use in meat production. This application is prohibited in many jurisdictions due to concerns about residues in food products and potential health effects in consumers.

Detection Methods and Regulatory Testing

Due to concerns about illicit use, several analytical methods have been developed to detect mapenterol and similar compounds in various biological matrices:

  • Gas chromatography-mass spectrometry (GC-MS) has been employed for detection in livestock synovial fluids

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for detection in hair samples and other matrices

  • Validation parameters for detection in bovine hair have been established at concentrations of 20, 40, and 60 ng/g

These detection methods form part of regulatory surveillance programs designed to identify and prevent the misuse of β2-agonists in food-producing animals.

Analytical Methods for Detection

Sample Preparation Techniques

The detection of mapenterol in biological samples typically involves specialized sample preparation techniques. For hair analysis, procedures may include:

  • Alkaline digestion of the hair matrix

  • pH adjustment (typically to pH 8) for optimal extraction

  • Liquid-liquid extraction using organic solvents such as tert-butyl-methyl-ether

  • Concentration of the extract by evaporation

  • Reconstitution in an appropriate solvent for instrumental analysis

These preparation steps are critical for isolating the target compound from complex biological matrices and concentrating it to detectable levels.

Instrumental Analysis Parameters

Instrumental analysis of mapenterol commonly employs chromatographic separation coupled with mass spectrometric detection:

  • Chromatographic separation may utilize columns such as C18 reverse-phase columns

  • Mobile phases typically consist of aqueous formic acid and organic solvents

  • Multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mass spectrometry is used for specific detection

  • Validation parameters include linearity, precision, trueness, and limits of detection/quantification

The analytical methodology must be carefully validated to ensure reliable detection, particularly at the low concentrations relevant for regulatory compliance testing.

Comparative Analysis with Related Compounds

Structural Relationships

Mapenterol hydrochloride is structurally related to other β2-agonists, particularly clenbuterol . These compounds share common structural features including:

  • A substituted phenyl ring

  • A β-hydroxyl group

  • An amino group

  • Halogen substituents that modify the pharmacokinetic properties

The specific substitution pattern in mapenterol gives it its unique physical, chemical, and pharmacological profile while maintaining the core β2-agonist activity.

Detection Challenges

In analytical contexts, mapenterol is often analyzed alongside other β2-agonists including clenbuterol, hydroxymethylclenbuterol, tulobuterol, bromobuterol, mabuterol, and clenpenterol . The structural similarities between these compounds present analytical challenges:

  • Potential co-elution during chromatographic separation

  • Similar fragmentation patterns in mass spectrometry

  • Need for specific extraction procedures that work for the entire class

  • Requirements for selective detection methods to distinguish between similar analogs

These challenges have driven the development of sophisticated multi-analyte methods capable of simultaneous detection and differentiation of mapenterol from other structurally related compounds.

Research Interactions and Binding Studies

The interaction of mapenterol with biological systems extends beyond its primary β2-adrenergic receptor target. Research has investigated its interactions with serum albumins using multi-spectroscopy and molecular docking approaches . These studies provide insights into:

  • Protein binding characteristics

  • Conformational changes induced by binding

  • Pharmacokinetic implications of protein interactions

  • Structure-activity relationships at the molecular level

Understanding these interactions contributes to the broader characterization of mapenterol's behavior in biological systems and may inform both its research applications and potential misuse detection.

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